(L)-Methionyl-(L)-prolyl-P-nitroanilide

Methionine aminopeptidase assay Continuous spectrophotometric monitoring Coupled enzyme kinetics

Researchers substituting generic X-Pro-pNA or H-Met-pNA substrates for MetAP assays face severely diminished catalytic efficiency and isoform ambiguity. Met-Pro-pNA is the only chromogenic substrate with comprehensive kinetic characterization (kcat, Km, metal activation Hill coefficients) established across bacterial E. coli MetAP, human MetAP1, and human MetAP1D isoforms. - Enables continuous 405 nm coupled-enzyme assay with inherent two-step specificity filter. - Validated in HTS campaigns with inhibitor IC50 detection down to 36 nM. - Also serves as scaffold for dengue NS2B-NS3 protease inhibitors (Ki = 4.9 µM).

Molecular Formula C16H22N4O4S
Molecular Weight 366.4 g/mol
Cat. No. B12070283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(L)-Methionyl-(L)-prolyl-P-nitroanilide
Molecular FormulaC16H22N4O4S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C16H22N4O4S/c1-25-10-8-13(17)16(22)19-9-2-3-14(19)15(21)18-11-4-6-12(7-5-11)20(23)24/h4-7,13-14H,2-3,8-10,17H2,1H3,(H,18,21)/t13-,14-/m0/s1
InChIKeyHQRJJHXKCFABSI-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(L)-Methionyl-(L)-prolyl-P-nitroanilide (Met-Pro-pNA): A Dual-Purpose Chromogenic Dipeptide Substrate for Methionine Aminopeptidase Research and Inhibitor Screening


(L)-Methionyl-(L)-prolyl-P-nitroanilide (CAS 99264-69-4; molecular formula C₁₆H₂₂N₄O₄S; MW 366.44) is a synthetic chromogenic dipeptide substrate composed of L-methionine, L-proline, and a p-nitroaniline (pNA) chromophore . It was originally developed as the key component of a coupled-enzyme continuous spectrophotometric assay for methionine aminopeptidases (MetAPs, EC 3.4.11.18), wherein MetAP-catalyzed cleavage of the N-terminal methionine yields Pro-p-nitroanilide, which is subsequently hydrolyzed by a prolyl aminopeptidase (ProAP) from Bacillus coagulans to liberate the chromogenic product p-nitroaniline, detectable at 405 nm [1]. Beyond its role as a MetAP substrate, the Met-Pro anilide scaffold has been identified as a competitive inhibitor of dengue virus NS2B-NS3 protease [2]. This compound occupies a distinct functional niche among dipeptidyl p-nitroanilide substrates, differing fundamentally from the widely used DPP IV substrate Gly-Pro-pNA in both its enzyme targeting and assay architecture.

Why Met-Pro-pNA Cannot Be Replaced by Generic X-Pro-pNA or Mono-Aminoacyl-pNA Substrates in MetAP Research


The assumption that any dipeptidyl p-nitroanilide or methionine-containing chromogenic substrate can substitute for Met-Pro-pNA in methionine aminopeptidase studies is contradicted by quantitative enzymological evidence. The canonical DPP IV substrate Gly-Pro-pNA (Km = 76 ± 6 µM for rat DPP IV) does not serve as a MetAP substrate because MetAP requires an N-terminal methionine at the P1 position [1]. Conversely, the simpler mono-aminoacyl alternative H-Met-pNA (L-methionine p-nitroanilide) functions as a direct MetAP substrate but suffers from a substantially diminished catalytic efficiency: Yang et al. demonstrated that for human MetAP2, the turnover rate (kcat) of Met-pNA and Met-AMC substrates is severely reduced compared to peptide substrates, with dipeptide substrates exhibiting at least 250-fold lower catalytic efficiency than tripeptide substrates, and the reduction being 'almost entirely due to the reduction in the turnover rate (kcat)' [2]. Furthermore, the coupled-enzyme assay design enabled uniquely by Met-Pro-pNA—which requires sequential cleavage by MetAP and then ProAP to generate signal—provides an inherent specificity filter absent in direct single-substrate assays. Among the family of X-Pro-pNA chromogenic substrates synthesized by Nagatsu et al., Gly-Pro-pNA displayed the highest activity with X-prolyl dipeptidyl-aminopeptidase (DPP IV), followed by Ala, Lys, Arg, Glu, and Asp variants; methionine was not among the residues tested in that foundational work, underscoring that Met-Pro-pNA was developed for a distinct enzymatic target [3]. These quantitative and mechanistic differences mean that substituting Met-Pro-pNA with Gly-Pro-pNA, H-Met-pNA, or other X-Pro-pNA analogs will either target the wrong enzyme entirely or yield substantially compromised assay sensitivity and kinetic fidelity.

Quantitative Differentiation Evidence for (L)-Methionyl-(L)-prolyl-P-nitroanilide Against Its Closest Analogs and Alternatives


Coupled-Enzyme Continuous Assay Enables Real-Time MetAP Kinetics vs. Endpoint-Only H-Met-pNA Direct Assay

Met-Pro-pNA enables a coupled-enzyme continuous assay for MetAPs in which the primary MetAP cleavage product (Pro-p-nitroanilide) is instantaneously hydrolyzed by a prolyl aminopeptidase (ProAP) from Bacillus coagulans, releasing p-nitroaniline that is continuously monitored at 405 nm on a UV-VIS spectrophotometer [1]. In contrast, the direct mono-aminoacyl substrate H-Met-pNA (L-methionine p-nitroanilide) does not require a coupling enzyme but exhibits substantially compromised catalytic efficiency: for human MetAP2, the kinetic constants are Km = 0.67 ± 0.11 mM and kcat = 9.5 ± 0.3 min⁻¹ at pH 7.5, 30°C [2]. Yang et al. established that for hMetAP2, 'the catalytic efficiency of dipeptide substrates was found to be at least 250-fold lower than those of the tripeptides,' and the diminished efficiency of Met-pNA and Met-AMC 'is almost entirely due to the reduction in the turnover rate (kcat), suggesting that cleavage of the amide bond is at least partially rate-limiting' [3]. The coupled assay using Met-Pro-pNA circumvents this kcat limitation by coupling MetAP cleavage to the highly efficient ProAP hydrolysis step, enabling real-time kinetic measurements rather than fixed-time endpoint determinations.

Methionine aminopeptidase assay Continuous spectrophotometric monitoring Coupled enzyme kinetics

Isoform-Specific Kinetic Discrimination of MetAP Enzymes Using a Single Substrate Platform

Met-Pro-pNA uniquely enables quantitative discrimination among MetAP isoforms from different species and subcellular compartments using a single chromogenic substrate. Hu et al. (2007) determined that at optimal pH (8.0), the human mitochondrial isoform MetAP1D exhibits a kcat of 0.39 min⁻¹ and Km of 576 µM for Met-Pro-pNA. These values are 280-fold lower (kcat) and 3-fold higher (Km) than the corresponding parameters for E. coli MetAP, yielding derived E. coli values of approximately kcat ≈ 109 min⁻¹ and Km ≈ 192 µM [1]. Separately, the human cytosolic MetAP1 displays a kcat of 25.5 min⁻¹ and Km of 740 µM, with a Hill coefficient (n) of 2.9 and K₀.₅ of 0.26 µM for Co²⁺ activation [1]. The H212A mutation in human cytosolic MetAP1 decreases kcat 60-fold to 0.42 min⁻¹ and reduces the Co²⁺ Hill coefficient from 2.9 to 2.2, while the H212K mutation decreases kcat 1800-fold to 0.014 min⁻¹ [1]. This isoform-dependent kinetic spread—spanning nearly three orders of magnitude in kcat (0.014 to ~109 min⁻¹)—is not achievable with H-Met-pNA, which has been characterized only for MetAP2, nor with tripeptide thioester substrates, which lack the coupled-enzyme detection format.

MetAP isoform profiling Enzyme kinetics Species-specific MetAP characterization

Dual Utility as Both a MetAP Activity Probe and a Dengue Virus NS2B-NS3 Protease Inhibitor Scaffold

Unlike Gly-Pro-pNA, Ala-Pro-pNA, or other X-Pro-pNA substrates that are exclusively employed as enzyme activity probes, the Met-Pro anilide scaffold has demonstrated direct pharmacological utility. Zhou et al. (2013) designed, synthesized, and assayed a series of methionine-proline dipeptide derivatives against the serotype 2 dengue virus NS2B-NS3 protease. Two methionine-proline anilides (compounds 1 and 2, structurally derived from the Met-Pro-pNA core) were identified as the most active competitive inhibitors, with Ki values of 4.9 µM and 10.5 µM, respectively [1]. Structure-activity relationship (SAR) analysis and molecular docking revealed that the L-proline, L-methionine, and p-nitroaniline moieties are all critical pharmacophoric elements for blocking the NS2B-NS3 protease active site [1]. In contrast, Gly-Pro-pNA—the most widely used dipeptidyl pNA substrate—has no reported direct inhibitory activity against any viral protease and is exclusively deployed as a DPP IV substrate in metabolic research. The dual functionality of Met-Pro-pNA as both an enzyme activity probe (MetAP) and a validated inhibitor scaffold (dengue protease) represents a unique value proposition not shared by any other commercially available dipeptidyl p-nitroanilide.

Dengue antiviral discovery NS2B-NS3 protease inhibitor Chromogenic substrate repurposing

Definitive Enzyme Targeting Specificity: Met-Pro-pNA Is a MetAP Substrate, Not a DPP IV Substrate

A critical procurement differentiator is that Met-Pro-pNA is enzymatically processed by methionine aminopeptidase (MetAP, EC 3.4.11.18), not by dipeptidyl peptidase IV (DPP IV, EC 3.4.14.5). This is fundamentally distinct from the canonical DPP IV substrate Gly-Pro-pNA, which is hydrolyzed by rat DPP IV with Km = 76 ± 6 µM and Vmax = 0.86 ± 0.01 µmol min⁻¹ mL⁻¹ [1]. The substrate specificity of DPP IV is well-characterized: it cleaves N-terminal X-Pro or X-Ala dipeptides, but the nature of the P2 (X) residue profoundly influences activity. Nagatsu et al. established the activity rank order for X-Pro-pNA substrates with purified human X-prolyl dipeptidyl-aminopeptidase: Gly-Pro > Ala-Pro > Lys-Pro > Arg-Pro > Glu-Pro > Asp-Pro, with Gly-Pro-pNA displaying the highest activity at pH 8.7 [2]. Met-Pro was not included in this foundational specificity study, and subsequent work has firmly established that Met-Pro-pNA is processed by MetAP—an enzyme with a completely different catalytic mechanism and biological function (removal of N-terminal initiator methionine during protein synthesis) [3]. The BRENDA enzyme database confirms that Met-Pro-pNA serves as a substrate for MetAP (EC 3.4.11.18), with the reaction Met-Pro-p-nitroanilide + H₂O → Pro-p-nitroanilide + Met [4]. Using Gly-Pro-pNA in a MetAP assay, or Met-Pro-pNA in a DPP IV assay, would yield false-negative results due to fundamental enzyme-substrate mismatch.

Enzyme specificity MetAP vs DPP IV Substrate cross-reactivity

Two-Step Enzymatic Specificity Filter Minimizes Background from Non-MetAP Aminopeptidases

The coupled-enzyme architecture of the Met-Pro-pNA assay provides an inherent two-step specificity filter that reduces false-positive signal from contaminating aminopeptidases. In the first step, MetAP must cleave the N-terminal methionine to generate Pro-p-nitroanilide; in the second step, a prolyl aminopeptidase (ProAP) specifically hydrolyzes the Pro-pNA bond to release the chromogenic p-nitroaniline product [1]. This dual-enzyme requirement means that non-specific aminopeptidases capable of cleaving aminoacyl-pNA bonds (e.g., leucine aminopeptidase, aminopeptidase N) cannot generate signal from Met-Pro-pNA unless they first remove the N-terminal methionine and then also hydrolyze the Pro-pNA bond—an unlikely sequential event. In contrast, H-Met-pNA (L-methionine p-nitroanilide) can be directly hydrolyzed by multiple aminopeptidases, generating background signal that must be subtracted or controlled for [2]. This specificity advantage has been exploited in inhibitor screening campaigns: BindingDB records multiple high-throughput screening datasets using Met-Pro-pNA as the substrate for human METAP1 inhibition assays, with inhibitor IC₅₀ values as low as 36 nM reported in the coupled-enzyme format, demonstrating that the assay maintains sensitivity even in complex screening environments [3].

Assay specificity Background signal reduction Coupled-enzyme detection

Optimal Procurement and Application Scenarios for (L)-Methionyl-(L)-prolyl-P-nitroanilide in Academic and Industrial Research


High-Throughput Screening of MetAP Inhibitors for Antibacterial and Anticancer Drug Discovery

Met-Pro-pNA is the substrate of choice for HTS campaigns targeting bacterial and human methionine aminopeptidases. The coupled-enzyme continuous assay format, operating at 405 nm on standard UV-VIS plate readers, has been validated in multiple screening campaigns with inhibitor IC₅₀ detection down to 36 nM for human METAP1 [1]. The two-step enzymatic specificity filter minimizes interference from non-MetAP aminopeptidases commonly present in cellular lysates or partially purified protein preparations. This application is directly supported by the isoform-specific kinetic data: E. coli MetAP (kcat ~109 min⁻¹, Km ~192 µM) can be used for antibacterial target screening, while human MetAP1 (kcat 25.5 min⁻¹, Km 740 µM) and MetAP1D (kcat 0.39 min⁻¹, Km 576 µM) enable anticancer target screening with the same substrate platform [2]. Mycobacterium tuberculosis MetAPs have also been successfully assayed using Met-Pro-pNA in a coupled format, extending utility to anti-tuberculosis drug discovery [3].

Steady-State Kinetic Characterization and Isoform Profiling of MetAP Enzymes Across Species

For enzymology laboratories requiring quantitative kinetic characterization of MetAP isoforms, Met-Pro-pNA is the only chromogenic substrate for which comprehensive kinetic parameters (kcat, Km, metal activation Hill coefficients) have been established across bacterial (E. coli), human mitochondrial (MetAP1D), and human cytosolic (MetAP1) enzymes [2]. The continuous monitoring capability at 405 nm enables accurate initial-rate determination for Michaelis-Menten analysis, pH profiling, and metal-ion dependence studies. The 280-fold kcat span between E. coli MetAP and human MetAP1D, and the distinct Co²⁺ activation cooperativity (Hill coefficients of 2.1, 1.9, and 2.9 for E. coli, MetAP1D, and cytosolic MetAP1, respectively), provide robust quantitative discrimination that is not achievable with fluorogenic alternatives such as Met-AMC or H-Met-pNA, which lack isoform-resolved kinetic data [2].

Dengue Virus NS2B-NS3 Protease Inhibitor Development Using a Validated Scaffold

Research groups engaged in antiviral drug discovery against dengue virus can procure Met-Pro-pNA as a dual-purpose reagent: it serves as the validated core scaffold from which the most potent methionine-proline anilide NS2B-NS3 competitive inhibitors (Ki = 4.9 µM and 10.5 µM) were derived [4]. The SAR established by Zhou et al. confirms that the L-proline, L-methionine, and p-nitroaniline substituents are all essential for active-site blockade, providing a rational starting point for further medicinal chemistry optimization. No other commercially available dipeptidyl p-nitroanilide (Gly-Pro-pNA, Ala-Pro-pNA, Lys-Pro-pNA, Arg-Pro-pNA) has demonstrated comparable antiviral protease inhibitory activity, making Met-Pro-pNA uniquely positioned for laboratories pursuing integrated enzymology-to-drug-discovery workflows [4].

Quality Control and Activity Verification of Recombinant MetAP Enzyme Batches

For core facilities and reagent production laboratories that manufacture recombinant MetAP enzymes, Met-Pro-pNA provides a standardized, publication-validated substrate for lot-to-lot activity verification. The well-characterized kinetic parameters for E. coli MetAP (kcat ~109 min⁻¹, Km ~192 µM, pH optimum 8.0) [2] serve as reference benchmarks for quality control. The continuous assay format at 405 nm, using the established coupled-enzyme system with Bacillus coagulans prolyl aminopeptidase [1], is documented in full experimental detail in the primary literature, enabling direct protocol transfer without method development overhead. This stands in contrast to H-Met-pNA, for which assay protocols are less extensively validated across multiple MetAP isoforms and species.

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